molecular formula C14H11Br2N3O4 B11550346 N-({N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B11550346
M. Wt: 445.06 g/mol
InChI Key: UUQZLIRNHHDBKR-NGYBGAFCSA-N
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Description

N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that features a combination of brominated phenyl, hydrazine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves a multi-step process. One common route includes the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The brominated phenyl group and the hydrazine moiety are likely involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
  • N-({N’-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Uniqueness

N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is unique due to the presence of both brominated phenyl and furan moieties, which may confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C14H11Br2N3O4

Molecular Weight

445.06 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C14H11Br2N3O4/c15-9-4-8(13(21)10(16)5-9)6-18-19-12(20)7-17-14(22)11-2-1-3-23-11/h1-6,21H,7H2,(H,17,22)(H,19,20)/b18-6+

InChI Key

UUQZLIRNHHDBKR-NGYBGAFCSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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